molecular formula C9H12Cl2N4O B1403409 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1435804-37-7

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B1403409
CAS No.: 1435804-37-7
M. Wt: 263.12 g/mol
InChI Key: ZGOIGYILUTUTBN-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N4O and its molecular weight is 263.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by El‐Sayed et al. (2008) focused on synthesizing a series of N- and S-substituted 1,3,4-oxadiazole derivatives, including those containing the pyridin-3-yl group. These compounds were characterized using spectral and analytical data like IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Biological Assessment

  • Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted a biological assessment of these compounds. The study aimed to explore the interesting biological properties of fused heterocyclic 1,2,4-triazoles (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Anticancer Evaluation

  • Research by Abdo and Kamel (2015) evaluated the anticancer activity of various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Some of these compounds exhibited significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Antimicrobial Activities

  • Bayrak et al. (2009) conducted a study on the antimicrobial activities of newly synthesized compounds, including 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, revealing good to moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Antibacterial Activity

  • Hu et al. (2005) synthesized novel compounds incorporating oxadiazoles and pyridyl triazole rings, showing good antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu, Xie, Xu, Huang, Zhang, & Huang, 2005).

Properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;;/h1-2,5-6H,3-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOIGYILUTUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
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2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
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2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
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2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

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